An In-Depth Technical Guide to 4-Chloro-2,6-dimethyl-3-nitropyridine
An In-Depth Technical Guide to 4-Chloro-2,6-dimethyl-3-nitropyridine
A Note on the Target Compound: The initial request specified "4-Chloro-2-methyl-6-nitropyridine" with CAS number 1805466-97-0. However, a comprehensive search of publicly available scientific and chemical databases did not yield verifiable data for this specific chemical structure and CAS number combination. In the interest of scientific integrity and providing a technically accurate guide, this document focuses on the closely related and well-documented compound, 4-Chloro-2,6-dimethyl-3-nitropyridine (CAS: 15513-48-1), for which substantial data exists. This substituted pyridine is a versatile building block in medicinal and agricultural chemistry.
Introduction and Core Properties
4-Chloro-2,6-dimethyl-3-nitropyridine, also known as 4-Chloro-3-nitro-2,6-lutidine, is a functionalized heterocyclic compound of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring a pyridine ring substituted with chloro, methyl, and nitro groups, creates a unique electronic and steric environment. This substitution pattern imparts specific reactivity, making it a valuable intermediate for constructing more complex molecular architectures.
The presence of an electron-withdrawing nitro group and a labile chlorine atom on the pyridine core are key to its synthetic utility. These features allow for a range of chemical transformations, positioning it as a key precursor in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a detailed overview of its synthesis, properties, reactivity, and safe handling protocols for researchers and drug development professionals.
Physicochemical and Structural Data
A summary of the core properties of 4-Chloro-2,6-dimethyl-3-nitropyridine is presented below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| CAS Number | 15513-48-1 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |
| Molecular Weight | 186.60 g/mol | [1][3] |
| Appearance | White to light yellow powder or crystal | [1][2] |
| Melting Point | 71 - 75 °C | [1][2] |
| Purity | ≥ 98% (GC) | [1] |
| Synonyms | 4-Chloro-3-nitro-2,6-lutidine | [1][2] |
| SMILES String | Cc1cc(Cl)c([O-])c(C)n1 | [3] |
| InChI Key | PSBGFLWVQDGETK-UHFFFAOYSA-N | [3] |
Synthesis Pathway and Rationale
The synthesis of substituted pyridines often requires multi-step sequences to achieve the desired substitution pattern, as direct functionalization can be challenging. A patented method for preparing 4-Chloro-2,6-dimethyl-3-nitropyridine highlights a strategic approach that maximizes yield and purity by controlling the sequence of chlorination and nitration.[4]
The general workflow involves three main stages starting from 2,6-dimethyl-4-pyrone. This choice of starting material is advantageous as it is readily available and sets the core C-methyl-C-C-C-methyl-O backbone, which is then converted to the pyridine ring.
Caption: General synthesis pathway for 4-Chloro-2,6-dimethyl-3-nitropyridine.
Step-by-Step Synthesis Protocol
The following protocol is a conceptual representation based on the described chemical transformations.[4]
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Ammonolysis and Aromatization: 2,6-dimethyl-4-pyrone is reacted with an ammonia source (e.g., triphenylmethylamine) under Lewis acid catalysis. This step replaces the ring oxygen with nitrogen, forming the foundational pyridine ring structure.
-
Chlorination: The resulting pyridine intermediate is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reagent is highly effective for converting hydroxyl or keto groups on heterocyclic rings into chloro substituents. This step establishes the reactive chloro group at the 4-position.
-
Nitration: The 4-chloro-2,6-dimethylpyridine is subjected to nitration using a mixture of nitric acid and a dehydrating agent (e.g., sulfuric acid). The existing methyl and chloro groups direct the electrophilic nitronium ion (NO₂⁺) to the 3-position. This sequence is crucial; performing nitration after chlorination helps to minimize the formation of disubstituted impurities, simplifying purification and improving the overall yield.[4]
Applications in Research and Development
The specific arrangement of functional groups in 4-Chloro-2,6-dimethyl-3-nitropyridine makes it a versatile building block, particularly in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations allows for the creation of a diverse library of derivatives.[1]
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Pharmaceutical Development: The compound serves as a key intermediate in synthesizing novel pharmaceutical compounds. The chloro group can be readily displaced by various nucleophiles (amines, alcohols, thiols) in nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of diverse functional groups. The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through amide bond formation or diazotization. These transformations are fundamental in building the core scaffolds of drugs targeting a range of conditions, including neurological disorders.[1]
-
Agricultural Chemistry: In the agrochemical sector, this molecule is a precursor for herbicides and pesticides.[1] The nitro group, in particular, is a known pharmacophore in many crop protection agents, contributing to their biological activity.[1] The synthetic flexibility of the compound allows for the systematic modification of the structure to optimize efficacy against specific pests and weeds while managing the toxicity profile.
-
Dyes and Materials Science: Beyond life sciences, it is used in the production of specialized dyes and pigments, where the chromophoric properties of the nitropyridine system are exploited.[1] It can also be incorporated into the development of advanced polymers and composites to enhance properties like durability and thermal resistance.[1]
Safety, Handling, and Storage
As a hazardous chemical, proper handling of 4-Chloro-2,6-dimethyl-3-nitropyridine is critical to ensure laboratory safety. The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][5][6]
Hazard Profile
| Hazard Classification | GHS Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [5][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][5][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [5][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [6] |
Recommended Safe Handling Workflow
Adherence to a strict safety protocol is mandatory. The following workflow outlines the essential steps for handling this compound, from preparation to disposal.
Caption: A workflow for the safe handling of 4-Chloro-2,6-dimethyl-3-nitropyridine.
Key Protocols:
-
Engineering Controls: Always handle this substance within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may be required for operations with a high risk of splashing.[5][6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][7] Recommended storage temperature is between 2-8 °C.[1]
-
First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[5] If it enters the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[5] Seek medical attention if irritation persists.[5]
-
Disposal: Dispose of the compound and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
References
- Preparation method of 4-chloro-2, 6-dimethyl-3-nitropyridine. (2022).
- SAFETY D
- 4-Chloro-2-methylpyridine.
- 4-Chloro-2,6-dimethyl-3-nitropyridine. Chem-Impex.
- SAFETY D
- SAFETY D
- SAFETY D
- 4-Chloro-2,6-dimethyl-3-nitropyridine AldrichCPR. Sigma-Aldrich.
- Syntheses of Heterocyclic Compounds. Part X. Halogeno-substituted N-Oxides. (1965). RSC Publishing.
- 4-Chloro-2,6-dimethyl-3-nitropyridine. TCI Chemicals.
- 4-Chloro-2,6-dimethyl-3-nitropyridine AldrichCPR. Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-2,6-dimethyl-3-nitropyridine | 15513-48-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 4-Chloro-2,6-dimethyl-3-nitropyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
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